molecular formula C20H13BrN2 B1589102 2-(4-bromophenyl)-4-phenylQuinazoline CAS No. 540466-42-0

2-(4-bromophenyl)-4-phenylQuinazoline

カタログ番号: B1589102
CAS番号: 540466-42-0
分子量: 361.2 g/mol
InChIキー: FARAOARIVJZINN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromophenyl)-4-phenylQuinazoline is a useful research compound. Its molecular formula is C20H13BrN2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analgesic and Anti-Inflammatory Activities

2-Phenyl-(3,4-dihydro-4-oxoquinazolin-3-ylaceto) acetamides and their B-(4-substituted phenyl) azo derivatives, including the bromophenyl azo derivative, have demonstrated significant analgesic and anti-inflammatory activities. This was shown in a study where these compounds were evaluated for their effectiveness, comparing favorably with standard drugs like pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).

Antiviral Activities

Quinazoline derivatives have shown potential in antiviral applications. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Tyrosine Kinase Inhibition

Fused tricyclic quinazoline analogues, including those with bromophenyl components, have been studied for their ability to inhibit tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds have shown potency in inhibiting phosphorylation, indicating potential applications in targeting EGFR-related pathways (Rewcastle et al., 1996).

Synthesis of Functionalized Isoquinolines

Studies have explored the synthesis of highly functionalized isoquinolines, where bromonium ylides formed by the intramolecular reaction of benzyl bromide are a key intermediate. This area of research indicates the potential use of bromophenyl in developing complex chemical structures (He et al., 2016).

Novel Heterogeneous Catalysts

Heteropolyacid-clay nano-composite catalysts have been used for the synthesis of substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. This research suggests the use of bromophenyl quinazoline derivatives in catalytic processes, highlighting their versatility in synthetic chemistry (Dar et al., 2013).

生化学分析

Biochemical Properties

2-(4-Bromophenyl)-4-PhenylQuinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the epidermal growth factor receptor (EGFR), where this compound acts as an inhibitor . This interaction is crucial in the context of cancer research, as EGFR is often overexpressed in malignant cells. Additionally, the compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to significant changes in nerve signal transmission.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by blocking the EGFR signaling pathway . This inhibition can lead to reduced cell growth and induction of apoptosis. Furthermore, the compound influences gene expression by modulating transcription factors and other regulatory proteins. In neuronal cells, the interaction with AchE can result in altered neurotransmission, potentially affecting cognitive and motor functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an EGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound’s interaction with AchE involves binding to the enzyme’s active site, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is relevant in the context of neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of EGFR and AchE activities, resulting in prolonged effects on cellular function . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models at different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth in cancer models without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by cytochrome P450 enzymes and other metabolic enzymes, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound exhibits specific localization within mitochondria, where it interacts with mitochondrial proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The mitochondrial localization of this compound is associated with its ability to modulate mitochondrial function and induce apoptosis in cancer cells.

特性

IUPAC Name

2-(4-bromophenyl)-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAOARIVJZINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462480
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540466-42-0
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-4-phenylQuinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。